molecular formula C8H12N2O3 B13324415 5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid

5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid

Cat. No.: B13324415
M. Wt: 184.19 g/mol
InChI Key: DWMSDBMHINRCMO-UHFFFAOYSA-N
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Description

5-Methyl-1-oxo-2,5-diazaspiro[34]octane-6-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid typically involves the construction of the spirocyclic core followed by functional group modifications. One common approach is to start with a readily available 2,6-diazaspiro[3.4]octane building block. The synthetic route may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Modifications: Introduction of the methyl and carboxylic acid groups through selective reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: Potential use in the synthesis of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diazaspiro[3.4]octane: A related compound with a similar spirocyclic core but lacking the methyl and carboxylic acid groups.

    5-Methyl-2,5-diazaspiro[3.4]octane: Similar structure but without the oxo and carboxylic acid functionalities.

Uniqueness

5-Methyl-1-oxo-2,5-diazaspiro[34]octane-6-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

5-methyl-3-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid

InChI

InChI=1S/C8H12N2O3/c1-10-5(6(11)12)2-3-8(10)4-9-7(8)13/h5H,2-4H2,1H3,(H,9,13)(H,11,12)

InChI Key

DWMSDBMHINRCMO-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC12CNC2=O)C(=O)O

Origin of Product

United States

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